molecular formula C23H18ClN3O3 B2925526 N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 1207054-26-9

N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No.: B2925526
CAS No.: 1207054-26-9
M. Wt: 419.87
InChI Key: VPGKJVVPHYQPFR-UHFFFAOYSA-N
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Description

N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is an organic compound with notable importance in various fields of chemistry and scientific research

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves multi-step organic reactions. One common approach involves the following steps:

  • Starting Materials:

    • 4-benzyloxybenzylamine

    • 5-chloro-2-cyanobenzoic acid

    • Oxalyl chloride

  • Synthesis Steps:

    • Step 1: Formation of the intermediate 5-chloro-2-cyanobenzoyl chloride by reacting 5-chloro-2-cyanobenzoic acid with oxalyl chloride in an aprotic solvent like dichloromethane, under cooling conditions (0-5°C).

    • Step 2: Coupling the intermediate with 4-benzyloxybenzylamine in the presence of a base such as triethylamine, leading to the formation of the desired this compound under mild heating (room temperature to 40°C).

Industrial Production Methods:

For industrial-scale production, this compound can be synthesized using optimized routes that minimize costs and maximize yields. Solvents and reagents are carefully chosen for their cost-effectiveness and environmental impact. Automated synthesis systems might be employed to streamline production and ensure consistency.

Types of Reactions:

This compound can undergo several types of reactions, including:

  • Hydrolysis: Breakdown of the oxalamide group under acidic or basic conditions to yield corresponding amines and acids.

  • Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.

  • Oxidation-Reduction: Although less common, redox reactions involving the benzyloxy or cyanophenyl groups under specific conditions.

Common Reagents and Conditions:

  • Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.

  • Ammonia or primary amines for nucleophilic substitution.

  • Oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed:

  • Amines, corresponding to the hydrolysis of the oxalamide bond.

  • Substituted products where the chloro group is replaced by other functional groups.

Chemistry:

  • Used as an intermediate in organic synthesis to develop more complex molecules.

  • Functionalization reactions to prepare derivatives for material science applications.

Biology:

Medicine:

  • Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry:

  • Utilized in the development of specialty chemicals for various industrial applications, including agrochemicals and pharmaceuticals.

Mechanism of Action

Comparing N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide with similar compounds reveals its unique properties:

  • Benzylamines and cyanobenzoic derivatives: Compared to other benzylamine derivatives, this compound's oxalamide linkage provides additional stability and specificity in reactions.

  • Substituted benzoamides:

Comparison with Similar Compounds

  • 4-benzyloxybenzamide

  • Benzyl cyanide derivatives

This unique blend of structural features makes N1-(4-(benzyloxy)benzyl)-N2-(5-chloro-2-cyanophenyl)oxalamide a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c24-19-9-8-18(13-25)21(12-19)27-23(29)22(28)26-14-16-6-10-20(11-7-16)30-15-17-4-2-1-3-5-17/h1-12H,14-15H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGKJVVPHYQPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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